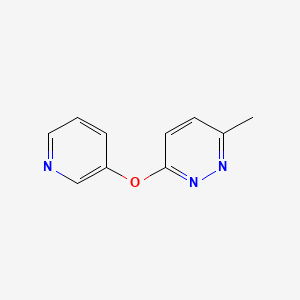

3-methyl-6-(pyridin-3-yloxy)pyridazine

Description

Properties

IUPAC Name |

3-methyl-6-pyridin-3-yloxypyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8-4-5-10(13-12-8)14-9-3-2-6-11-7-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHIRJVNCVTBNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(pyridin-3-yloxy)pyridazine can be achieved through various synthetic routes. One common method involves the reaction of 3-methylpyridazine with pyridin-3-ol in the presence of a suitable base, such as potassium carbonate, under reflux conditions . Another approach includes the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers .

Industrial Production Methods

Industrial production methods for 3-methyl-6-(pyridin-3-yloxy)pyridazine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(pyridin-3-yloxy)pyridazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce dihydropyridazines .

Scientific Research Applications

3-methyl-6-(pyridin-3-yloxy)pyridazine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antihypertensive agent.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-methyl-6-(pyridin-3-yloxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, its interaction with ion channels and receptors can contribute to its antihypertensive properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-methyl-6-(pyridin-3-yloxy)pyridazine with structurally or functionally related pyridazine derivatives, highlighting substituents, biological activities, and physicochemical properties:

Key Structural and Functional Differences:

Substituent Effects :

- The pyridin-3-yloxy group in the target compound may enhance π-π stacking or hydrogen-bonding interactions compared to halogenated (e.g., Cl) or alkyl (e.g., CH₃) substituents in analogs .

- Triazole-fused derivatives (e.g., CL218,872, compound 6b) exhibit enhanced binding to enzymes like phosphodiesterases (PDEs) or microbial targets due to planar, aromatic fused rings .

Biological Activity :

- Antimicrobial Activity : Triazolo-pyridazines (e.g., 6b) show potent activity against S. aureus (MIC: 12.5 µg/mL), whereas methyl/pyridin-3-yloxy substituents in the target compound may prioritize CNS or anti-inflammatory effects .

- CNS Modulation : CL218,872’s trifluoromethylphenyl group confers high affinity for GABA receptors, suggesting that electron-withdrawing groups enhance CNS activity compared to the target compound’s pyridin-3-yloxy group .

Physicochemical Properties: The logP of 3-methyl-6-(pyridin-3-yloxy)pyridazine (~2.1) indicates moderate lipophilicity, balancing membrane permeability and solubility better than highly polar analogs like 6-methylpyridazin-3-one hydrate (logS: -1.5) . Chlorinated derivatives (e.g., 3-chloro-6-hydrazinopyridazine) are often intermediates with lower bioavailability due to higher reactivity and instability .

Research Findings and Trends

Structure-Activity Relationships (SAR): Methyl groups at the 3-position (as in the target compound) improve metabolic stability compared to halogenated analogs .

Pharmacological Potential: Methyl-substituted pyridazines are prioritized for CNS applications due to blood-brain barrier penetration, while triazolo derivatives are optimized for enzyme inhibition (e.g., PDE10) . Antimicrobial pyridazines (e.g., 6b) require bulky aryl groups for target engagement, a feature absent in the target compound .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for 3-chloro-6-substituted pyridazines, involving nucleophilic aromatic substitution with pyridin-3-ol .

Biological Activity

3-methyl-6-(pyridin-3-yloxy)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound 3-methyl-6-(pyridin-3-yloxy)pyridazine features a pyridazine core substituted with a methyl group at the 3-position and a pyridin-3-yloxy group at the 6-position. This unique structural arrangement may influence its pharmacological properties.

Biological Activity Overview

Research indicates that 3-methyl-6-(pyridin-3-yloxy)pyridazine exhibits various biological activities, including:

The precise mechanism of action for 3-methyl-6-(pyridin-3-yloxy)pyridazine remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in inflammatory and microbial pathways.

- Inhibition of COX Enzymes : By potentially inhibiting COX enzymes, this compound could reduce the synthesis of pro-inflammatory mediators.

- Interaction with Receptors : The pyridine moiety may facilitate binding to various receptors, influencing cellular signaling pathways.

Research Findings and Case Studies

Several studies have explored similar compounds and their biological activities:

These findings suggest that modifications to the pyridine or pyrimidine structures can significantly alter biological activity, highlighting the importance of structure-activity relationships (SARs) in drug design.

Future Directions in Research

Further investigation is required to determine the full spectrum of biological activities associated with 3-methyl-6-(pyridin-3-yloxy)pyridazine. Potential areas for future research include:

- In Vivo Studies : To validate in vitro findings and assess therapeutic efficacy.

- Mechanistic Studies : To clarify the specific pathways modulated by this compound.

- SAR Analysis : To explore how variations in chemical structure affect biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-6-(pyridin-3-yloxy)pyridazine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves coupling reactions between pyridazine precursors and substituted pyridines. For example, nucleophilic aromatic substitution (SNAr) between 3-methyl-6-chloropyridazine and pyridin-3-ol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product . Optimization of solvent polarity, temperature, and stoichiometry of reactants can enhance yields above 70%.

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity of 3-methyl-6-(pyridin-3-yloxy)pyridazine?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyridazine core (δ 8.5–9.0 ppm for aromatic protons) and the pyridin-3-yloxy substituent (distinct splitting patterns for ortho/meta protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 244.0984 for C₁₁H₁₀N₃O⁺) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What safety protocols are recommended when handling 3-methyl-6-(pyridin-3-yloxy)pyridazine during synthesis and purification?

- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to potential irritancy. Avoid inhalation of fine powders; store the compound in airtight containers at 2–8°C to prevent degradation. Waste disposal should follow institutional guidelines for organic solvents and nitrogen-containing heterocycles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the pharmacological potential of 3-methyl-6-(pyridin-3-yloxy)pyridazine derivatives?

- Methodological Answer :

- Structural Modifications : Introduce substituents (e.g., halogens, alkyl groups) at the pyridazine or pyridine rings to assess effects on bioactivity. For example, fluorination at the pyridine meta-position may enhance metabolic stability .

- In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) or receptors using fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities (IC₅₀ values) .

- Data Analysis : Use multivariate regression models to correlate electronic (Hammett σ) or steric (Taft Eₛ) parameters with activity trends .

Q. What experimental strategies can resolve contradictions in reported biological activities of pyridazine derivatives across different studies?

- Methodological Answer :

- Replication Studies : Reproduce assays under standardized conditions (e.g., cell lines, incubation times) to minimize variability.

- Meta-Analysis : Pool data from multiple studies to identify consensus activity profiles. For instance, conflicting cytotoxicity results may arise from differences in cell permeability, which can be addressed using logP optimization .

- Orthogonal Validation : Confirm target engagement via CRISPR knockouts or competitive binding assays .

Q. How can computational modeling be integrated with in vitro assays to elucidate the mechanism of action of 3-methyl-6-(pyridin-3-yloxy)pyridazine?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to predict binding poses in protein active sites (e.g., EGFR or PDE inhibitors). Focus on hydrogen bonding with the pyridazine nitrogen and π-π stacking with aromatic residues .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of binding conformations.

- Experimental Cross-Check : Validate predictions with mutagenesis (e.g., Ala-scanning of key residues) or isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Data Contradiction Analysis

Q. How should researchers address discrepancies in the reported solubility and stability of 3-methyl-6-(pyridin-3-yloxy)pyridazine across solvents?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) to generate a solubility vs. pH curve. Compare with published data to identify outliers .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions may hydrolyze the pyridin-3-yloxy linkage, requiring formulation adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.